Home > Products > Screening Compounds P45888 > Cyclopamine-KAAD
Cyclopamine-KAAD -

Cyclopamine-KAAD

Catalog Number: EVT-1565482
CAS Number:
Molecular Formula: C44H63N3O4
Molecular Weight: 698 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclopamine-KAAD is a potent analog of cyclopamine, primarily recognized for its role as an inhibitor of the Hedgehog signaling pathway. This compound is particularly significant in cancer research due to its ability to modulate cellular signaling pathways that are often dysregulated in various cancers. Cyclopamine-KAAD is classified as a small molecule inhibitor and is known for its cell-permeable properties, allowing it to effectively enter cells and exert its biological effects.

Source

Cyclopamine-KAAD is derived from cyclopamine, a natural product originally isolated from the plant Veratrum californicum. Cyclopamine itself was identified for its teratogenic effects in livestock and has since been studied for its potential therapeutic applications, particularly in oncology. The synthesis of KAAD-cyclopamine involves chemical modifications that enhance its potency and specificity compared to its parent compound .

Classification

Cyclopamine-KAAD falls under the category of Hedgehog signaling antagonists. It specifically targets Smoothened (Smo), a key protein in the Hedgehog signaling pathway, which is crucial for regulating cell growth and differentiation. Dysregulation of this pathway is implicated in several cancers, making inhibitors like cyclopamine-KAAD valuable for therapeutic development .

Synthesis Analysis

Methods

The synthesis of Cyclopamine-KAAD involves several steps that modify the cyclopamine structure to improve its efficacy. The detailed procedures for synthesizing KAAD-cyclopamine have been documented in scientific literature, highlighting various chemical reactions and conditions used to achieve the final product .

Technical Details

  1. Starting Materials: The synthesis begins with cyclopamine as the base compound.
  2. Reagents and Conditions: Specific reagents are employed to introduce functional groups that enhance binding affinity to Smo. Conditions such as temperature, solvent choice, and reaction time are meticulously controlled to optimize yield and purity.
  3. Purification: Post-synthesis, the compound undergoes purification processes such as chromatography to isolate KAAD-cyclopamine from by-products.
Molecular Structure Analysis

Structure

The molecular formula of Cyclopamine-KAAD is C44H63N3O4C_{44}H_{63}N_{3}O_{4}. Its structure features a complex arrangement that includes multiple rings characteristic of cyclopamine derivatives, which are essential for their biological activity.

Data

  • Molecular Weight: Approximately 703.02 g/mol.
  • Structural Features: The compound contains a keto group and an aminoethylaminocaproyl chain, which are critical for its interaction with the target protein Smo .
Chemical Reactions Analysis

Reactions

Cyclopamine-KAAD primarily acts by binding to Smo, inhibiting its function within the Hedgehog signaling pathway. This binding prevents the activation of downstream signaling cascades that promote cell proliferation and survival.

Technical Details

  1. Binding Affinity: The inhibitory concentration (IC₅₀) of Cyclopamine-KAAD is reported to be around 20 nM in specific assays measuring Hedgehog pathway activity .
  2. Mechanism of Inhibition: Upon binding, KAAD-cyclopamine induces conformational changes in Smo that prevent it from translocating to the cell membrane, thereby blocking signal transduction .
Mechanism of Action

Process

The mechanism by which Cyclopamine-KAAD exerts its effects involves direct interaction with Smo, leading to:

  • Inhibition of Hedgehog Signaling: By preventing Smo from activating downstream targets such as Gli transcription factors.
  • Induction of Apoptosis: Research indicates that treatment with KAAD-cyclopamine can sensitize cancer cells to apoptosis-inducing agents like TRAIL (TNF-related apoptosis-inducing ligand) .

Data

Experimental studies have demonstrated that Cyclopamine-KAAD effectively reduces the expression levels of key proteins involved in cell cycle regulation and survival, such as Cyclin D1 and Bcl-2, while upregulating pro-apoptotic markers like p21 and Caspase-3 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to light yellow solid.
  • Solubility: Soluble in DMSO and other organic solvents, facilitating its use in cellular assays.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be handled with care due to its potential toxicity.
  • Toxicological Information: Classified as harmful upon inhalation or contact with skin; appropriate safety measures should be employed during handling .
Applications

Scientific Uses

Cyclopamine-KAAD has several applications in scientific research:

  • Cancer Research: Used extensively in studies investigating the role of Hedgehog signaling in tumors such as gliomas and basal cell carcinomas.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting Hedgehog-related malignancies.
  • Cell Signaling Studies: Employed in assays designed to elucidate the mechanisms underlying cellular responses mediated by the Hedgehog pathway .
Introduction to Cyclopamine-KAAD

Historical Context of Cyclopamine and Its Derivatives

The discovery of cyclopamine (11-deoxojervine) originated from agricultural investigations in the 1950s when sheep grazing on Veratrum californicum (corn lily) in Idaho gave birth to cyclopic lambs with severe craniofacial defects. This teratogenic effect was traced to maternal ingestion of the plant during gestation days 8–17, leading to the isolation of cyclopamine as the causative steroidal alkaloid [1] [8]. For decades, cyclopamine served as a biological tool to study developmental defects, but its mechanistic significance remained enigmatic until the 2000s, when Beachy’s team at Johns Hopkins University linked its effects to inhibition of the Hedgehog (Hh) signaling pathway—a critical regulator of embryonic patterning and cell differentiation [1] [3]. This breakthrough revealed cyclopamine’s ability to bind Smoothened (SMO), the pathway’s key transducer, providing a molecular rationale for its teratogenicity and antitumor potential. However, natural cyclopamine exhibited poor solubility, acid instability in the stomach (converting to toxic veratramine), and low bioavailability [8]. These limitations spurred the development of semisynthetic derivatives, culminating in KAAD-cyclopamine (3-keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl)cyclopamine), designed to enhance pharmacological properties while retaining target specificity [5] [10].

Structural Evolution: From Cyclopamine to KAAD-Cyclopamine

Cyclopamine’s structure comprises a C-nor-D-homosteroid backbone fused to a nitrogen-containing octahydrofuro[3,2-b]pyridine ring system, featuring ten chiral centers that complicate synthesis [8]. Its evolution to KAAD-cyclopamine involved strategic modifications to improve stability and binding affinity:

  • Keto Group at C-3: Oxidation of the 3β-hydroxyl to a ketone enhanced hydrogen-bonding potential with SMO residues.
  • Dihydrocinnamoyl Side Chain: Acylation of the secondary amine with a hydrophobic dihydrocinnamoyl group improved membrane permeability.
  • Aminoethyl-Aminocaproyl Linker: Incorporation of this spacer optimized steric accessibility to SMO’s binding pockets [5] [10].
  • Table 1: Structural and Functional Comparison of Cyclopamine and KAAD-Cyclopamine
    PropertyCyclopamineKAAD-Cyclopamine
    Core StructureSteroidal alkaloid with 3β-OH3-keto derivative
    Side ChainNoneDihydrocinnamoyl caproyl linker
    SolubilityLow (ethanol: <1 mg/mL)Moderate (DMSO: 5 mg/mL)
    Binding Affinity (IC₅₀)~300 nM (Shh-LIGHT2 assay)~20 nM (Shh-LIGHT2 assay)
    Acid StabilityLow (converts to veratramine)High (stable at gastric pH)

These modifications yielded a 15-fold increase in potency against SMO, with an IC₅₀ of 20 nM in cell-based Hh signaling assays compared to 300 nM for native cyclopamine [5] [10]. KAAD-cyclopamine’s stability in acidic environments prevented spirofuran ring opening—a key drawback of the parent compound—making it suitable for in vitro and in vivo studies [5].

Role in Hedgehog (Hh) Signaling Pathway Inhibition

The Hh pathway governs embryonic development and tissue homeostasis. In mammals, ligand binding (e.g., Sonic Hedgehog, SHH) to Patched-1 (PTCH1) relieves inhibition of SMO, a class F GPCR. Activated SMO triggers GLI transcription factors, driving target gene expression [2] [3]. Dysregulated Hh signaling occurs in cancers via:

  • Ligand-independent mechanisms: Mutations in PTCH1 (e.g., basal cell carcinoma) or SMO (e.g., medulloblastoma).
  • Ligand-dependent mechanisms: Autocrine/paracrine tumor ligand production (e.g., pancreatic, colorectal cancers) [2] [7].

KAAD-cyclopamine inhibits Hh signaling by binding SMO’s heptahelical transmembrane domain (TMD), stabilizing it in an inactive conformation. Biophysical studies using BODIPY-cyclopamine analogs confirm direct engagement with SMO’s TMD, competing with agonists like SAG [3] [9]. This binding:

  • Blocks SMO Activation: Prevents ciliary accumulation and conformational changes required for downstream signaling.
  • Suppresses GLI Transcriptional Activity: Reduces expression of oncogenic targets (e.g., GLI1, cyclin D1, BCL2) [7] [9].
  • Restricts Cholesterol Transport: Occludes SMO’s hydrophobic tunnel, inhibiting cholesterol-dependent activation [9].
  • Table 2: Functional Outcomes of KAAD-Cyclopamine in Experimental Models
    Cancer ModelBiological EffectMolecular Change
    Hepatocellular carcinoma↓ DNA synthesis, ↓ invasiveness, ↑ apoptosis↓ Gli2, ↓ Shh ligand expression
    MedulloblastomaTumor regression in allograftsBlockade of SMO W539L mutant activity
    Ovarian cancerG1 cell-cycle arrest, reversal of taxane resistance↓ Cyclin D1, ↑ p21, ↓ P-glycoprotein
    GliomaSensitization to TRAIL-induced apoptosis↓ BCL2, ↑ caspase activity

KAAD-cyclopamine’s efficacy extends beyond ligand-driven tumors; it inhibits constitutively active SMO mutants (except W535L) and reverses chemoresistance by downregulating drug efflux transporters [7] [10]. Recent molecular dynamics simulations reveal that KAAD-cyclopamine’s binding to SMO’s TMD increases the free energy barrier for activation (ΔG ≈ 4 kcal/mol) and shrinks the cholesterol transport tunnel, mechanistically explaining its antagonism [9]. Despite its utility, resistance via SMO mutations (e.g., D473H) underscores the need for next-generation inhibitors targeting downstream effectors like GLI [2] [9].

Properties

Product Name

Cyclopamine-KAAD

IUPAC Name

N-[2-(3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]-6-(3-phenylpropanoylamino)hexanamide

Molecular Formula

C44H63N3O4

Molecular Weight

698 g/mol

InChI

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)

InChI Key

WDHRPWOAMDJICD-UHFFFAOYSA-N

Synonyms

3-keto-N-aminoethylaminoethylcaproyldihydrocinnamoyl cyclopamine
KAAD-cyclopamine

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.